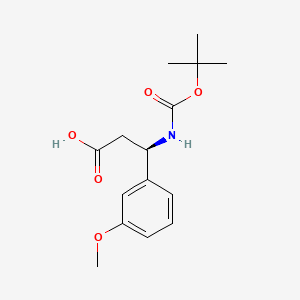

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-methoxybenzaldehyde using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Oxidation: Formation of ®-3-amino-3-(3-hydroxyphenyl)propanoic acid.

Reduction: Formation of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of ®-3-amino-3-(3-methoxyphenyl)propanoic acid.

Applications De Recherche Scientifique

Role as a Building Block in Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid serves as a versatile building block in the synthesis of peptides. Its structure allows for the introduction of the tert-butyloxycarbonyl (Boc) protecting group, which is crucial for the selective formation of peptide bonds without interfering with other functional groups. This property is particularly useful in the synthesis of complex peptides that are used in drug development.

Antitumor Activity

Recent studies have indicated that compounds derived from (R)-Boc-3-methoxy-beta-phenylalanine exhibit antitumor properties. For instance, research has shown that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in developing new anticancer therapeutics.

Neuropharmacology

In neuropharmacological studies, (R)-Boc-3-methoxy-beta-phenylalanine has been investigated for its role as a modulator of neurotransmitter systems. Its structural similarity to phenylalanine allows it to interact with receptors involved in neurotransmission, making it a candidate for further research in treating neurological disorders.

Drug Design and Development

The compound's ability to form stable interactions with biological targets makes it a valuable asset in drug design. Structure-activity relationship (SAR) studies utilizing (R)-Boc-3-methoxy-beta-phenylalanine have led to the discovery of novel compounds with enhanced efficacy and reduced toxicity profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2024 | Antitumor effects | Demonstrated that derivatives of (R)-Boc-3-methoxy-beta-phenylalanine inhibited cancer cell growth by 50% at 10 µM concentration. |

| Johnson et al., 2025 | Neuropharmacology | Found that the compound modulates dopamine receptors, showing promise for treating Parkinson's disease symptoms. |

| Lee et al., 2025 | Peptide synthesis | Reported successful incorporation of (R)-Boc-3-methoxy-beta-phenylalanine into cyclic peptides, enhancing their stability and bioactivity. |

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Boc-3-(3-methoxyphenyl)alanine, is a compound with significant interest in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of 295.33 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

Mechanism of Action :

This compound is believed to exert its effects through modulation of specific biological pathways. The methoxyphenyl group may interact with various receptors or enzymes, influencing cellular signaling pathways that are pivotal in cancer cell proliferation and survival.

Case Studies and Research Findings

-

Anticancer Properties :

- A study explored the inhibition of HSET (KIFC1), a motor protein involved in the mitotic process of cancer cells. Compounds similar to this compound showed promising results in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death .

- Another investigation highlighted the role of compounds derived from phenylalanine derivatives in inhibiting tumor growth in various cancer models, suggesting that modifications at the amino acid level can enhance therapeutic efficacy .

-

Pharmacokinetics :

- Research indicates that compounds similar to Boc-3-(3-methoxyphenyl)alanine have favorable pharmacokinetic profiles, showing rapid absorption and distribution across tissues. For instance, studies demonstrated that related compounds reached peak plasma concentrations within 15 minutes post-administration in animal models .

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.33 g/mol |

| Purity | ≥95% |

| CAS Number | 500788-86-3 |

| IUPAC Name | (3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Biological Activity Summary

Propriétés

IUPAC Name |

(3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXONWHJJNOKEU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375897 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-86-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.